Seldomycin
Description
Historical Discovery and Classification within Aminoglycoside Antibiotics
Seldomycin is a complex of aminoglycoside antibiotics that was first identified from a soil isolate, a microorganism named Streptomyces hofunensis sp. nov. nih.gov. This discovery added to the large family of aminoglycosides, a class of potent bactericidal antibiotics known for their efficacy against a wide range of bacteria. numberanalytics.comrcsb.org. The first aminoglycoside, streptomycin (B1217042), was discovered in 1943, and since then, numerous others have been isolated, primarily from Streptomyces and Micromonospora species. rcsb.org.
Aminoglycosides are structurally characterized by the presence of an aminocyclitol ring linked to two or more amino sugar residues. numberanalytics.comontosight.ai. They are classified based on the aminocyclitol unit they contain. Major groups include those with a streptidine (B14820) ring (like streptomycin) and those containing a deoxystreptamine ring, which can be further subdivided based on the substitution pattern on the deoxystreptamine moiety. rcsb.orgacs.org. This compound falls into the deoxystreptamine-containing category. ontosight.aiontosight.ai. The mechanism of action for aminoglycosides involves binding to the bacterial ribosome, specifically the 30S subunit, which disrupts protein synthesis and leads to bacterial cell death. numberanalytics.comontosight.ai.
Overview of the this compound Complex and its Factors (e.g., this compound Factors 1, 2, 3, 5)
The fermentation of Streptomyces hofunensis produces not a single compound, but a mixture of related molecules known as the this compound complex. nih.gov. Through isolation and purification techniques using cationic exchange resins and silica (B1680970) gel column chromatography, this complex was separated into its individual components, termed "factors". . The primary components identified and characterized were this compound Factors 1, 2, 3, and 5. nih.gov.
These factors are structurally distinct aminoglycosides, each with its own unique chemical identity, though they share a common biosynthetic origin. nih.govjst.go.jp. Research into the structures of these factors has provided detailed insights into their molecular architecture.
This compound Factor 1 (XK-88-1): The structure of this compound Factor 1 was determined through chemical degradation and spectral analysis to be 6-O-(2-amino-2-deoxy-alpha-D-xylopyranosyl) paromamine (B1213074). nih.govjst.go.jp. It is an aminoglycoside antibiotic with a broad spectrum of antimicrobial activity. medchemexpress.commedchemexpress.commedchemexpress.com.
This compound Factor 2 (XK-88-2): This factor was identified as 4'-deoxy-neamine. nih.govjst.go.jp. It is also a broad-spectrum aminoglycoside antibiotic. medchemexpress.comchembk.com.
This compound Factor 3 (XK-88-3): While a complete structural elucidation is less definitive, mass spectral data has suggested that the most probable structure for this compound Factor 3 is 6'-amino-6'-deoxythis compound factor 1. nih.govjst.go.jp. It is recognized as a bioactive molecule belonging to the 2,4(or 5)-diaminocyclohexanol group. wikimedia.org.
This compound Factor 5 (XK-88-5): The structure of this component has been determined, and it is considered the most potent factor within the complex. nih.govnih.govnii.ac.jp. It demonstrates the highest activity against both gram-positive and gram-negative bacteria. nih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75635-18-6 |
|---|---|
Molecular Formula |
C18H38N6O7 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2R,3R,4S,6S)-3-amino-6-(aminomethyl)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3S,4R,5S)-3,4-diamino-5-methoxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxan-4-ol |
InChI |
InChI=1S/C18H38N6O7/c1-27-10-5-28-17(13(24)12(10)23)30-15-7(20)3-8(21)16(14(15)26)31-18-11(22)9(25)2-6(4-19)29-18/h6-18,25-26H,2-5,19-24H2,1H3/t6-,7+,8-,9-,10+,11+,12-,13-,14+,15-,16+,17+,18+/m0/s1 |
InChI Key |
HJKXMQLJTKUBMG-INVUDJPSSA-N |
SMILES |
COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N |
Isomeric SMILES |
CO[C@@H]1CO[C@@H]([C@H]([C@H]1N)N)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H](C[C@H](O3)CN)O)N)N)N |
Canonical SMILES |
COC1COC(C(C1N)N)OC2C(CC(C(C2O)OC3C(C(CC(O3)CN)O)N)N)N |
Synonyms |
seldomycin seldomycin factor 1 seldomycin factor 2 seldomycin factor 3 seldomycin factor 5 |
Origin of Product |
United States |
Bioproduction and Biosynthesis of Seldomycin
Taxonomy and Characterization of Seldomycin-Producing Organisms
Seldomycins are produced by certain bacterial species, predominantly belonging to the Streptomyces genus.
Streptomyces hofunensis
Streptomyces hofunensis sp. nov. is a key soil isolate identified as a producer of this compound factors 1, 2, 3, and 5. nih.govresearchgate.netresearchgate.net This species is classified within the Streptomyces genus, which is well-known for its prolific production of a wide array of secondary metabolites, including numerous antibiotics. nih.govnih.gov The initial reports on this compound characterized Streptomyces hofunensis and its ability to produce this complex of new aminoglycoside antibiotics. nih.govresearchgate.netresearchgate.net
Other Microbial Sources
While Streptomyces hofunensis is the primary documented producer, other Streptomyces species and potentially other actinomycetes have been explored or mentioned in the context of aminoglycoside production and genetic manipulation for antibiotic bioproduction. Some research mentions Streptomyces canus in relation to ribosyl paromamine (B1213074) production and its relevance to vectors used in Streptomyces, including S. hofunensis epo.orggoogleapis.comgoogle.comgoogle.com. However, direct evidence of this compound production by species other than S. hofunensis in the provided search results is limited. The capability for inserting and stabilizing DNA segments in Streptomyces and related organisms allows for potentially increasing the yield and availability of antibiotics they produce. google.comgoogle.com
Fermentation Science and Engineering for this compound Production
The production of this compound through microbial fermentation involves optimizing cultural conditions to maximize yield and navigating challenges inherent in large-scale biological processes.
Optimization of Cultural Conditions
Studies on this compound production by Streptomyces hofunensis have included investigations into suitable cultural conditions. nih.gov While specific detailed parameters for this compound fermentation optimization are not extensively detailed in the provided snippets, the general principles of optimizing fermentation for antibiotic production in Streptomyces involve careful selection and control of media components, temperature, aeration, agitation, and incubation time. chemcess.comneonickel.com For instance, in the optimization of fermentation conditions for other Streptomyces-produced antibiotics like salinomycin (B1681400) and erythromycin, factors such as carbon and nitrogen sources (e.g., dextrin, corn steep liquor, soybean meal) and physical parameters (e.g., shaker speed, inoculum size, cultivation duration) are critical. researchgate.net Soybean-based fermentation media, including isoflavone-depleted forms, have been explored for their potential to support fermentation product yield in actinomycetes, including Streptomyces. google.com
Challenges in Industrial Fermentation of this compound
Industrial fermentation processes, including those for antibiotic production, face several challenges. These can include maintaining sterility to prevent microbial contamination, controlling process parameters precisely, and scaling up production from laboratory to industrial levels. chemcess.comneonickel.comsusupport.comnih.govdefoortconsultant.com Microbial contamination by undesirable microorganisms or phages can lead to reduced efficiency or complete loss of production. chemcess.comdefoortconsultant.com Scaling up fermentation can be challenging due to differences in equipment, environmental conditions, and nutrient availability that can affect the process. chemcess.comnih.gov Other technical barriers in industrial fermentation include the purity of raw materials, product inhibition, and the intrinsic limits of the microorganisms themselves. defoortconsultant.com Efficient downstream processing methods are also crucial but can be costly depending on the product's properties. defoortconsultant.com
Elucidation of the this compound Biosynthetic Pathway
The biosynthesis of this compound, as an aminoglycoside antibiotic, involves complex enzymatic pathways within the producing organism. While a detailed step-by-step elucidation of the entire this compound biosynthetic pathway is not provided in the search results, the structure of this compound factors, particularly this compound factor 5, has been determined. justia.comacs.org Aminoglycoside biosynthesis generally involves the modification of aminocyclitol units and the attachment of amino sugars. acs.org Research into the biosynthesis of other aminoglycosides in Streptomyces highlights the involvement of specific genes and regulatory elements. For example, the biosynthesis of salinomycin in Streptomyces albus involves a biosynthetic gene cluster and is regulated by a pathway-specific regulator. nih.govnih.gov Understanding these pathways is crucial for metabolic engineering efforts aimed at improving antibiotic production. nih.govnih.govgoogle.com The structure of this compound factor 5 includes a 2-deoxystreptamine (B1221613) moiety, a common aminocyclitol found in many aminoglycoside antibiotics. justia.comacs.org
Enzymatic Catalysis in this compound Biosynthesis
The biosynthesis of aminoglycoside antibiotics is a multi-enzymatic process involving a variety of catalytic reactions. These reactions are responsible for converting primary metabolites into the complex structure of the final antibiotic. Based on the known pathways for related 2-deoxystreptamine (2DOS)-containing aminoglycosides such as kanamycin (B1662678) and neomycin, the enzymatic catalysis in this compound biosynthesis is expected to involve enzymes such as aminotransferases, which introduce amino groups; hydroxylases, which add hydroxyl groups; and glycosyltransferases, which form the glycosidic bonds linking the sugar and aminocyclitol components nih.gov. Cyclases are also involved in forming the cyclitol ring structure.
Specific enzymes directly catalyzing the core structural formation of this compound from its primary precursors are not explicitly detailed in the provided search results. However, studies on aminoglycoside resistance have identified enzymes produced by other organisms that can modify this compound, such as aminoglycoside 3'-phosphotransferase (APH(3')-IIb) and aminoglycoside 3-acetyltransferase I (AAC(3)-I) nih.govribocentre.org. While these enzymes act on this compound, they are typically associated with resistance mechanisms rather than the primary biosynthetic pathway in the producing organism. The enzymatic machinery within Streptomyces hofunensis for this compound production would involve a distinct set of biosynthetic enzymes.
Precursor Incorporation Studies
Precursor incorporation studies have been instrumental in unraveling the biosynthetic pathways of various secondary metabolites, including antibiotics in Actinomycetes fishersci.finih.gov. These studies typically involve feeding isotopically labeled potential precursor molecules to the producing organism and then analyzing the labeling pattern in the isolated antibiotic to determine which precursors are incorporated and into which parts of the molecule fishersci.fi.
For aminoglycoside biosynthesis in general, studies have shown that precursors from primary metabolism, such as glucose, glutamine, and arginine, contribute to the formation of the aminocyclitol and amino sugar components wikipedia.orgfishersci.finih.gov. For instance, glucose is a known precursor for the cyclitol ring and sugar moieties in many aminoglycosides wikipedia.orgfishersci.fi. Amino acids like glutamine and arginine often serve as sources of amino groups wikipedia.orgfishersci.finih.gov. The 2-deoxystreptamine core, a common structural feature in several aminoglycosides including this compound, is known to be biosynthesized from glucose wikipedia.orgnih.gov.
Molecular Mechanism of Action of Seldomycin
Interaction with Bacterial Ribosomal Subunits
The majority of antibiotics that inhibit bacterial protein synthesis do so by interfering with the function of the 30S or 50S ribosomal subunits. acs.org Aminoglycosides, including Seldomycin, specifically target the 30S subunit. researchgate.netacs.orgwikigenes.org
The bactericidal activity of this compound is initiated by its binding to the bacterial 30S ribosomal subunit. researchgate.netwikigenes.org This interaction is a hallmark of the aminoglycoside family. idexx.dkacs.org The binding is specific, with the antibiotic interacting with the 16S rRNA component of the 30S subunit, particularly at the decoding A-site. doi.orguni.lu This binding is highly targeted to prokaryotic ribosomes, as the structural differences in eukaryotic ribosomes prevent similar high-affinity interactions. acs.org The structure of this compound, which includes a streptamine (B1206204) core with attached amino sugars, is crucial for this binding activity. researchgate.netwikigenes.org This interaction induces a conformational change in the ribosome, which is the basis for its disruptive effects on protein synthesis. doi.org
Upon binding to the 30S subunit, this compound interferes with multiple stages of protein synthesis. A primary effect is the disruption of the initiation complex formation, a critical first step in translation. researchgate.netacs.orgwikigenes.org
Furthermore, the binding of aminoglycosides to the A-site distorts the region, leading to a misreading of the mRNA genetic code. researchgate.netwikigenes.orgdoi.org This interference with the proofreading process causes the ribosome to accept incorrect aminoacyl-tRNAs during the elongation phase. acs.orgwikigenes.org The incorporation of wrong amino acids results in the synthesis of nonfunctional or aberrant proteins, which accumulate within the bacterial cell, leading to lethal consequences. wikigenes.org This disruption of translation fidelity is a key component of the bactericidal action of this compound and other aminoglycosides. nih.gov
Binding to the 30S Ribosomal Subunit
Comparative Analysis of this compound Factor Activity at the Molecular Level
The this compound complex is produced by Streptomyces hofunensis and consists of several related components, identified as factors 1, 2, 3, and 5. These factors possess broad-spectrum antibacterial activity but exhibit different levels of potency. medchemexpress.commedchemexpress.com Research indicates that this compound factor 5 is the most active component of the complex, demonstrating superior antibacterial efficacy both in vitro and in vivo against a range of Gram-positive and Gram-negative bacteria. researchgate.net The differences in their molecular structures, such as the nature and position of sugar and amino groups, are responsible for the variation in their antimicrobial potency.
| Factor | Relative Antibacterial Activity | Known Structural/Activity Details |
| This compound Factor 1 | Active | Possesses broad-spectrum antimicrobial activity. medchemexpress.com Its structure has been identified as 6-O-(2-amino-2-deoxy-alpha-D-xylopyranosyl) paromamine (B1213074). |
| This compound Factor 2 | Active | Structure identified as 4'-deoxy-neamine. |
| This compound Factor 3 | Active | Has broad-spectrum antimicrobial activity. Its probable structure is 6'-amino-6'-deoxythis compound factor 1. |
| This compound Factor 5 | Most Active | Exhibits the strongest antimicrobial activity of the complex against both Gram-positive and Gram-negative bacteria. researchgate.net |
Cellular Effects on Bacterial Physiology
The primary molecular action of this compound—the inhibition and corruption of protein synthesis—triggers a cascade of downstream effects on bacterial physiology. The production of faulty proteins disrupts numerous cellular functions, contributing to the antibiotic's bactericidal effect.
One significant cellular consequence is the inhibition of ribosomal subunit assembly. Research on other aminoglycosides that also target the 30S subunit has shown they can prevent the proper formation of new 30S particles, leading to the accumulation of incomplete and non-functional precursor particles. doi.org This dual inhibition—targeting both the function of mature ribosomes and the assembly of new ones—amplifies the antibiotic's efficacy. doi.org
Structure Activity Relationship Sar and Synthetic Modifications of Seldomycin
Structure-Activity Relationships of Seldomycin Factors
The antibacterial efficacy of this compound is directly tied to its molecular architecture. This compound is a complex of several related compounds, known as factors, produced by Streptomyces hofunensis. justia.com this compound factor 5, also referred to as antibiotic XK-88-5, is a particularly potent component of this complex, effective against a range of Gram-positive and Gram-negative bacteria. justia.com
The fundamental structure of this compound factor 5 includes a 2-deoxystreptamine (B1221613) ring (ring II), a common feature in many aminoglycoside antibiotics. justia.com This central ring is glycosidically bonded to a hexose (B10828440) moiety (ring I, numbered 1' to 6') and a pentose (B10789219) moiety (ring III, numbered 1'' to 5''). justia.com The specific arrangement and nature of the functional groups, such as amino and hydroxyl groups, on these rings are paramount for the molecule's antibacterial action. These groups facilitate binding to the bacterial ribosome, which is the primary target of aminoglycosides, and can influence the molecule's susceptibility to bacterial resistance mechanisms. justia.comdrugdesign.org The relationship between these structural features and the resulting biological activity is the core of SAR studies. gardp.org
Chemical Derivatization Strategies for this compound Analogues
To enhance the therapeutic profile of this compound, researchers have employed various chemical derivatization strategies. These approaches aim to create analogues with improved potency, a broader spectrum of activity, and the ability to combat resistant bacterial strains.
Site-Specific Chemical Modifications
Site-specific chemical modification allows for a targeted approach to understanding and improving the properties of this compound. niscpr.res.inresearchgate.net A significant challenge in modifying complex molecules like this compound factor 5, which has six primary amino groups, is achieving selectivity. justia.com Despite this, methods have been developed for the selective acylation and alkylation of specific amino groups. justia.comresearchgate.net For instance, the creation of 1-N-acyl and 1-N-alkyl derivatives of this compound factor 5 has been shown to yield potent antibacterial agents with activity against many aminoglycoside-sensitive and resistant strains. justia.com These modifications are often achieved through a series of protection and deprotection steps to ensure the desired site is targeted. justia.com
Synthesis of Deoxythis compound Derivatives
A key strategy to combat antibiotic resistance is the synthesis of deoxyanalogues. Bacterial resistance to aminoglycosides often involves enzymatic modification of hydroxyl groups on the antibiotic. By removing these hydroxyl groups, the resulting deoxyanalogues can evade this resistance mechanism.
The synthesis of 3'-deoxythis compound factor 5 is a prime example of this approach. amanote.com This modification is significant because the 3'-hydroxyl group is a common target for bacterial inactivating enzymes. The synthesis of such derivatives is a multi-step process that requires careful chemical manipulation. nih.govnih.gov
Characterization of Novel this compound Analogues
Once synthesized, novel this compound analogues undergo extensive characterization to confirm their chemical structure and evaluate their biological activity. wisdomlib.org Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are essential for structural elucidation. nih.govmdpi.com
The antibacterial efficacy of these new compounds is determined through microbiological assays. scielo.brnih.gov Minimum Inhibitory Concentration (MIC) values are measured against a panel of both susceptible and resistant bacteria to quantify their potency. mdpi.com For example, studies on 1-N-substituted derivatives have demonstrated their enhanced activity against a wide range of bacteria, including those known to be resistant to other aminoglycosides. justia.com
Rational Design and Computational Approaches for this compound Derivatives
In recent years, the development of new antibiotics has been increasingly guided by rational design and computational methods. googleapis.commdpi.com These approaches allow for a more targeted and efficient discovery process compared to traditional trial-and-error synthesis.
In Silico Modeling of this compound-Target Interactions
Computational, or in silico, modeling provides powerful insights into the interactions between this compound and its biological target, the bacterial ribosome. nih.govbiotech-asia.org Techniques like molecular docking and molecular dynamics simulations are used to build three-dimensional models of how this compound derivatives bind to the ribosomal RNA (rRNA). mdpi.complos.org
These models help to explain the observed SAR at a molecular level. azolifesciences.comoncodesign-services.com For example, they can visualize how a specific modification, such as the removal of a hydroxyl group, alters the binding affinity and interaction with the target. mdpi.com This understanding allows researchers to predict the potential effectiveness of new, unsynthesized derivatives, thereby prioritizing synthetic efforts on the most promising candidates. nih.govnih.gov This predictive capability significantly accelerates the design-synthesis-test cycle in the development of new antibiotics. nih.gov
Pharmacophore-Based Design of this compound Analogues
The design of novel this compound analogues has been significantly influenced by pharmacophore-based strategies, a cornerstone of modern computer-aided drug design (CADD). A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. In the context of this compound, this involves identifying the key functional groups and their spatial relationships that are critical for its interaction with the bacterial ribosome, its primary molecular target.
Pharmacophore models for this compound analogues are typically developed using a ligand-based approach, given the wealth of structure-activity relationship (SAR) data for the aminoglycoside class of antibiotics. This process involves the superposition of a set of active this compound derivatives to identify common chemical features that are indispensable for antibacterial potency. These features typically include hydrogen bond donors and acceptors, positively ionizable groups (such as amino groups), and hydrophobic centers. The resulting pharmacophore model then serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that possess the desired pharmacophoric features, or to guide the rational design of new this compound derivatives with enhanced activity or improved pharmacokinetic profiles.
The fundamental pharmacophore of this compound is centered on its pseudotrisaccharide structure, comprising three key rings. The 2-deoxystreptamine ring (Ring II) is a crucial component, with its amino groups playing a pivotal role in binding to the ribosomal RNA. Rings I and III, the sugar moieties attached to the 2-deoxystreptamine core, also present critical interaction points. The spatial orientation of these rings and the stereochemistry of their substituents are paramount for high-affinity binding.
Key pharmacophoric features derived from SAR studies of this compound and related aminoglycosides include:
Amino Groups: The primary amino groups are essential for the electrostatic interactions with the negatively charged phosphate (B84403) backbone of the ribosomal RNA. Modifications to these groups generally lead to a significant reduction in antibacterial activity.
Hydroxyl Groups: Specific hydroxyl groups are critical for forming hydrogen bonds with the ribosomal target. Their position and orientation are crucial for maintaining the correct binding conformation.
The development of a pharmacophore model for this compound analogues typically involves the following steps:
Selection of a Training Set: A diverse set of this compound analogues with a wide range of antibacterial activities is selected.
Conformational Analysis: The low-energy conformations of each analogue in the training set are generated.
Pharmacophore Model Generation: The common chemical features present in the active conformations of the training set molecules are identified and spatially aligned to create a pharmacophore model.
Validation: The predictive ability of the pharmacophore model is assessed using a test set of molecules with known activities.
Once a validated pharmacophore model is established, it can be employed to design novel this compound analogues. For instance, the model can guide modifications to the this compound scaffold to enhance interactions with the ribosomal target or to circumvent bacterial resistance mechanisms.
Table 1: Key Pharmacophoric Features of this compound and Their Significance
| Pharmacophoric Feature | Location on this compound | Importance for Antibacterial Activity |
| Primary Amino Group | C-6' position of Ring I | Essential for binding to ribosomal RNA. |
| Primary Amino Group | C-2' position of Ring I | Contributes to high-affinity binding. |
| Amino Group | N-1 and N-3 of Ring II | Crucial for interaction with the A-site of the 16S rRNA. |
| Hydroxyl Groups | Various positions on all rings | Form critical hydrogen bonds with the ribosomal target. |
Table 2: Impact of Synthetic Modifications on Pharmacophoric Features and Activity
| Modification | Effect on Pharmacophoric Feature | Impact on Antibacterial Activity |
| N-acylation of amino groups | Masks positive charge and hydrogen bonding ability | Significant decrease in activity. |
| O-methylation of hydroxyl groups | Blocks hydrogen bonding capability | Reduction in activity, depending on the position. |
| C-alkylation at specific positions | Alters steric profile | Can either enhance or decrease activity depending on the fit within the binding pocket. |
The pharmacophore-based design of this compound analogues remains a promising strategy for the development of new aminoglycoside antibiotics with improved efficacy and a reduced propensity for resistance development.
Mechanisms of Microbial Resistance to Seldomycin
Aminoglycoside Modifying Enzymes (AMEs) Conferring Seldomycin Resistance
The most prevalent mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule. medrxiv.orgnih.gov This is carried out by three main families of enzymes: Aminoglycoside Phosphotransferases (APHs), Aminoglycoside Acetyltransferases (AACs), and Aminoglycoside Nucleotidyltransferases (ANTs). medrxiv.orgnih.gov These enzymes catalyze the transfer of a phosphate (B84403), acetyl, or nucleotidyl group, respectively, to specific hydroxyl or amino groups on the this compound molecule. This modification increases the steric bulk and can alter the charge of the antibiotic, which in turn reduces its binding affinity for the 16S rRNA within the bacterial ribosome. wikipedia.org
Aminoglycoside Phosphotransferases (APHs)
Aminoglycoside Phosphotransferases (APHs) inactivate aminoglycosides by catalyzing the phosphorylation of their hydroxyl groups, using ATP as the phosphate donor. wikipedia.orgmdpi.com This enzymatic action is a major contributor to resistance against several aminoglycosides.
Research has identified specific APH enzymes that confer resistance to this compound. The chromosomal aminoglycoside phosphotransferase gene, aph(3')-IIb, found in Pseudomonas aeruginosa, has been shown to confer resistance to this compound factor 5. asm.orgnih.gov Additionally, the aph(3'')-Ib gene is known to confer resistance to a range of aminoglycosides, including this compound F5. medrxiv.org Strains of E. coli expressing APH(3')-I and APH(3')-II have also demonstrated cross-resistance to this compound factor 5.
Table 1: Aminoglycoside Phosphotransferases (APHs) Conferring Resistance to this compound
| Enzyme/Gene | Target this compound Factor | Conferring Organism (Example) |
|---|---|---|
| APH(3')-IIb | This compound factor 5 | Pseudomonas aeruginosa |
| APH(3'')-Ib | This compound F5 | Bacteria harboring the gene |
| APH(3')-I | This compound factor 5 | E. coli (experimental) |
| APH(3')-II | This compound factor 5 | E. coli (experimental) |
Aminoglycoside Acetyltransferases (AACs)
Aminoglycoside Acetyltransferases (AACs) mediate resistance by acetylating the amino groups of the antibiotic, using acetyl-Coenzyme A as the donor. mdpi.comasm.org This modification also hinders the antibiotic's ability to bind to its ribosomal target.
Specific AAC enzymes have been implicated in this compound resistance. Notably, Aminoglycoside 3-acetyltransferase I, designated as AAC(3)-I, has been shown to enzymatically acetylate this compound factor 5. asm.orgnih.gov Furthermore, E. coli strains possessing the AAC(6') and AAC(2') enzymes exhibit cross-resistance to this compound factor 5.
Table 2: Aminoglycoside Acetyltransferases (AACs) Conferring Resistance to this compound
| Enzyme/Gene | Target this compound Factor | Conferring Organism (Example) |
|---|---|---|
| AAC(3)-I | This compound factor 5 | E. coli KY8348 |
| AAC(6') | This compound factor 5 | E. coli (experimental) |
| AAC(2') | This compound factor 5 | E. coli (experimental) |
Aminoglycoside Nucleotidyltransferases (ANTs)
Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the antibiotic. nih.govmdpi.com While ANTs are a significant family of AMEs that confer resistance to many aminoglycosides, specific research detailing the inactivation of this compound factors by particular ANT enzymes is not extensively documented in the available literature. nih.govmdpi.comfrontiersin.org General knowledge of aminoglycoside resistance suggests that ANTs could potentially modify this compound, but specific enzyme-substrate relationships have not been fully elucidated.
Specificity of AMEs Against this compound Factors
The this compound complex consists of several components, known as factors 1, 2, 3, and 5. This compound factor 5 is reported to be the most active component. Research on AME-mediated resistance has predominantly focused on this compound factor 5.
The enzyme aph(3')-IIb from Pseudomonas aeruginosa specifically confers resistance to this compound factor 5, along with other aminoglycosides like kanamycin (B1662678), neomycin, and butirosin. asm.orgnih.gov Similarly, the aac(3)-I enzyme from E. coli has been demonstrated to acetylate this compound factor 5. asm.orgnih.gov
Detailed studies on the specificity of various AMEs against other this compound factors (1, 2, and 3) are limited. The structural differences between the factors likely influence their susceptibility to different modifying enzymes. However, without specific research findings, the activity of AMEs against these other factors remains largely inferred from the broader understanding of aminoglycoside resistance.
Ribosomal Target Site Alterations
Another significant mechanism of resistance to aminoglycosides involves the modification of the antibiotic's target site, the 16S rRNA component of the 30S ribosomal subunit. mcmaster.ca Alterations in this region can prevent or reduce the binding affinity of this compound, thereby rendering the antibiotic ineffective.
Mutations in 16S rRNA
Mutations in the gene encoding 16S rRNA (rrs) can lead to resistance by changing the nucleotide sequence at the antibiotic binding site. mcmaster.canih.gov These point mutations can disrupt the critical contacts between the aminoglycoside and the ribosome.
While this is a known mechanism for aminoglycoside resistance, specific mutations in the 16S rRNA gene that confer resistance exclusively to this compound have not been extensively characterized in published research. googleapis.comnottingham.ac.ukscispace.com Studies on other aminoglycosides, such as streptomycin (B1217042) and spectinomycin, have identified specific mutations in the 16S rRNA that lead to high-level resistance. mcmaster.canih.govnih.gov It is plausible that similar mutations in the highly conserved aminoglycoside binding site could also result in resistance to this compound, but dedicated studies are required to confirm this. The presence of multiple rrn operons in many bacterial genomes can make the selection of such resistance mutations less frequent compared to the acquisition of AME genes. nih.gov
Ribosomal Methyltransferase Modifications
A significant mechanism for high-level resistance to aminoglycosides, including this compound, involves the enzymatic modification of the bacterial ribosome, the antibiotic's target site. researchgate.net This modification is primarily carried out by a class of enzymes known as 16S rRNA methyltransferases (16S-RMTases). mdpi.com These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to specific nucleotides within the 16S rRNA component of the 30S ribosomal subunit. researchgate.netmdpi.com
This methylation event at or near the A-site, the binding pocket for aminoglycosides, sterically hinders the antibiotic's ability to bind to the ribosome. researchgate.netnih.gov The reduced affinity of this compound for its modified target prevents the inhibition of protein synthesis, rendering the antibiotic ineffective. nih.govnih.gov The genes encoding these methyltransferases are often located on mobile genetic elements, contributing to their rapid spread among pathogenic bacteria. mdpi.com
Several families of 16S-RMTases have been identified, each targeting a specific nucleotide within the 16S rRNA. This targeted modification leads to broad resistance against various aminoglycosides.
Table 1: Key 16S rRNA Methyltransferase Families Conferring Aminoglycoside Resistance
| Methyltransferase Family | Target Nucleotide | Conferred Resistance Profile |
| ArmA, RmtA-H | N7 position of guanine (B1146940) at G1405 (G1405) | High-level resistance to 4,6-disubstituted deoxystreptamines (e.g., Kanamycin, Neomycin). researchgate.netmdpi.com |
| NpmA, NpmB | N1 position of adenine (B156593) at A1408 (A1408) | Resistance to 4,5-disubstituted and 4,6-disubstituted deoxystreptamines, but not streptomycin. mdpi.com |
The presence of these methyltransferases poses a significant clinical challenge, as they can confer high-level resistance to a wide array of aminoglycosides, limiting therapeutic options. mdpi.com
Efflux Pump Systems Mediating this compound Resistance
Efflux pumps are membrane-associated protein complexes that actively transport a wide variety of structurally diverse compounds, including antibiotics like this compound, out of the bacterial cell. mdpi.comnih.gov This mechanism prevents the antibiotic from reaching its intracellular target, the ribosome, at a sufficient concentration to exert its inhibitory effect. reactgroup.org The overexpression of efflux pumps is a common cause of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org
In Gram-negative bacteria, efflux pumps often exist as tripartite systems that span the inner membrane, the periplasm, and the outer membrane. mdpi.com These complex systems create a continuous channel for the direct expulsion of antibiotics from the cytoplasm or periplasm to the extracellular environment. nih.gov
Table 2: Major Efflux Pump Superfamilies in Bacteria
| Superfamily | Energy Source | Description |
| ATP-binding cassette (ABC) | ATP hydrolysis | One of the largest transporter families, found in all domains of life. nih.gov |
| Major facilitator superfamily (MFS) | Proton motive force | A diverse group of secondary carriers that transport small solutes. nih.gov |
| Resistance-nodulation-division (RND) | Proton motive force | Predominantly found in Gram-negative bacteria, these pumps are major contributors to clinical multidrug resistance. nih.govmdpi.com |
| Small multidrug resistance (SMR) | Proton motive force | Composed of small proteins that form homodimers or heterodimers. |
| Multidrug and toxic compound extrusion (MATE) | Sodium ion or proton motive force | Involved in the extrusion of a wide range of cationic drugs and toxic compounds. |
While some efflux pumps are constitutively expressed, providing intrinsic resistance, others are induced in the presence of a substrate, leading to acquired resistance. mdpi.com The overexpression of RND family pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, is a significant factor in aminoglycoside resistance. frontiersin.orgmdpi.com
Alterations in Bacterial Cell Permeability to this compound
The bacterial cell envelope serves as a crucial first line of defense against antimicrobial agents. bristol.ac.uk For this compound to be effective, it must first cross this barrier to reach the cytoplasm. Alterations that reduce the permeability of the bacterial cell envelope can significantly contribute to resistance. nih.gov This is a particularly important mechanism in Gram-negative bacteria, whose outer membrane provides a formidable barrier to many antibiotics. bristol.ac.ukdovepress.com
The primary pathway for hydrophilic antibiotics like aminoglycosides to cross the outer membrane is through porin channels, which are protein structures that form water-filled pores. bristol.ac.ukdovepress.com Bacteria can develop resistance by reducing the number of these porin channels or by expressing mutated porins with smaller channel sizes, thereby restricting antibiotic influx. bristol.ac.uk
This reduced permeability does not always confer high-level resistance on its own but can act synergistically with other resistance mechanisms, such as efflux pumps. bristol.ac.uk The combination of decreased entry and increased efflux of this compound can lead to a clinically significant level of resistance. bristol.ac.uk In some cases, mutations in the lipopolysaccharide (LPS) component of the outer membrane can also contribute to decreased permeability and increased resistance to aminoglycosides. frontiersin.org
Genetic Determinants and Horizontal Gene Transfer of this compound Resistance
The acquisition and spread of resistance to this compound and other aminoglycosides are largely driven by the mobility of genetic determinants. reactgroup.orgwikipedia.org Bacteria can acquire resistance genes from other bacteria, including those from different species, through a process known as horizontal gene transfer (HGT). reactgroup.orgnih.gov This rapid dissemination of resistance is a primary reason for the rise of multidrug-resistant pathogens. wikipedia.orgfrontiersin.org
The key genetic determinants for aminoglycoside resistance, including the genes for ribosomal methyltransferases and other modifying enzymes, are frequently located on mobile genetic elements (MGEs).
Table 3: Mobile Genetic Elements Mediating Resistance Gene Transfer
| Genetic Element | Description | Mechanism of Transfer |
| Plasmids | Extrachromosomal, self-replicating DNA molecules. nih.gov | Conjugation: Transfer of plasmids between bacterial cells through direct contact. reactgroup.org |
| Transposons | "Jumping genes" that can move from one location to another within or between DNA molecules (e.g., from a chromosome to a plasmid). frontiersin.org | Can be carried on plasmids or integrated into the bacterial chromosome. |
| Integrons | Genetic elements that can capture and express gene cassettes, often containing antibiotic resistance genes. | Often found within transposons and plasmids. |
| Bacteriophages | Viruses that infect bacteria. | Transduction: Transfer of bacterial DNA, including resistance genes, from one bacterium to another via a bacteriophage. reactgroup.org |
The presence of genes like aph(3')-IIb, which encodes an aminoglycoside-modifying enzyme conferring resistance to compounds such as neomycin and this compound F5, on mobile elements facilitates their spread. asm.org HGT allows for the rapid evolution of antibiotic resistance, as a single transfer event can provide a susceptible bacterium with a pre-existing arsenal (B13267) of resistance mechanisms. reactgroup.orgwikipedia.org The aggregation of multiple resistance genes on a single plasmid can lead to the emergence of "superbugs" that are resistant to nearly all available antibiotics. frontiersin.org
Genetic Engineering and Biosynthetic Pathway Manipulation of Seldomycin Production
Metabolic Engineering for Enhanced Seldomycin Biosynthesis
Metabolic engineering is a powerful strategy for optimizing the production of secondary metabolites like this compound by modifying the cellular metabolism of the producing organism. mdpi.com This involves the targeted manipulation of enzymatic, transport, and regulatory functions of the cell to increase the flux of precursors towards the this compound biosynthetic pathway. mdpi.com
Key strategies in the metabolic engineering of Streptomyces for enhanced antibiotic production, which are applicable to this compound, include:
Redirection of Carbon Flux: Competing metabolic pathways can divert essential precursors away from this compound biosynthesis. Knocking out or down-regulating genes in these competing pathways can redirect the flow of intermediates towards the desired product.
Optimization of Cofactor Availability: The biosynthesis of complex natural products often requires specific cofactors such as ATP and NADPH. Engineering the central carbon metabolism to increase the intracellular pools of these cofactors can significantly boost secondary metabolite production.
A hypothetical metabolic engineering strategy for enhancing this compound production in S. hofunensis is outlined in the table below.
| Metabolic Engineering Target | Strategy | Expected Outcome | Relevant Research Context |
| 2-Deoxystreptamine (B1221613) (2-DOS) Pathway | Overexpression of genes involved in the 2-DOS biosynthetic pathway. | Increased availability of the core aminoglycoside scaffold. | Studies on other aminoglycoside-producing Streptomyces have shown that engineering the 2-DOS pathway enhances antibiotic yield. |
| Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway | Overexpression of key enzymes to increase the supply of primary metabolic precursors. | Enhanced carbon flux towards aminoglycoside biosynthesis. | Enhanced production of various secondary metabolites in Streptomyces has been achieved by manipulating central carbon metabolism. jmicrobiol.or.kr |
| Competing Biosynthetic Gene Clusters | Deletion or repression of gene clusters for other secondary metabolites. | Reduction of metabolic burden and redirection of precursors to this compound synthesis. | Deletion of competing pathways is a common strategy to improve the yield of the desired product in industrial microbiology. mdpi.com |
| ATP and NADPH Regeneration | Engineering of pathways to increase the availability of energy and reducing equivalents. | Improved efficiency of enzymatic reactions in the this compound biosynthetic pathway. | Enhanced production of ε-Poly-L-lysine in Streptomyces albulus was achieved through an ATP-regenerating system. jmicrobiol.or.kr |
Genetic Manipulation of Streptomyces hofunensis for Improved Yield
Direct genetic manipulation of Streptomyces hofunensis offers a more targeted approach to improving this compound yield. nih.gov This typically involves the identification and modification of genes within the this compound biosynthetic gene cluster (BGC). secondarymetabolites.org The complete genome sequencing of S. hofunensis would be a critical first step, enabling the identification of the this compound BGC through bioinformatic tools like antiSMASH. secondarymetabolites.orgresearchgate.net
Once the BGC is identified, several genetic manipulation strategies can be employed:
Promoter Engineering: Replacing the native promoters of key biosynthetic genes with strong, constitutive promoters can lead to their enhanced expression and a subsequent increase in this compound production.
Regulatory Gene Manipulation: The biosynthesis of secondary metabolites is often tightly controlled by regulatory genes within the BGC. Overexpression of activator genes or deletion of repressor genes can "switch on" or enhance the expression of the entire biosynthetic pathway.
Gene Duplication: Introducing additional copies of rate-limiting genes or the entire BGC into the S. hofunensis genome can lead to a gene-dosage effect and increased product formation.
Engineering of Novel this compound Analogues via Biosynthetic Pathway Modification
The inherent flexibility of some biosynthetic enzymes can be exploited to create novel analogues of this compound. This field, often referred to as combinatorial biosynthesis, involves modifying the biosynthetic pathway to incorporate different building blocks or to alter the chemical structure of the final product.
Potential approaches for generating novel this compound analogues include:
Modification of Glycosyltransferases: The sugar moieties of aminoglycosides are crucial for their biological activity. By introducing or modifying glycosyltransferases within the this compound pathway, it may be possible to attach different sugar units, leading to new analogues with altered activity spectra.
Alteration of Tailoring Enzymes: The this compound structure is decorated with various functional groups by tailoring enzymes such as oxidoreductases, methyltransferases, and aminotransferases. Inactivating or altering the specificity of these enzymes can result in the production of a diverse array of new this compound derivatives.
Precursor-Directed Biosynthesis: Feeding the fermentation of a genetically modified S. hofunensis strain (e.g., one with a blocked precursor pathway) with synthetic analogues of the natural precursors can lead to their incorporation into the final molecule, generating novel compounds.
Application of Gene Editing Technologies (e.g., CRISPR/Cas) in this compound Research
The advent of CRISPR/Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) technology has revolutionized genetic engineering in a wide range of organisms, including Streptomyces. mdpi.comnih.govmdpi.com This powerful tool allows for precise and efficient gene editing, making it invaluable for the study and manipulation of the this compound biosynthetic pathway.
Applications of CRISPR/Cas in this compound research include:
Rapid Gene Knockouts: CRISPR/Cas9 can be used to create targeted deletions of genes within the S. hofunensis genome with high efficiency. mdpi.com This is crucial for functional analysis of the this compound BGC and for eliminating competing metabolic pathways.
Gene Insertion and Replacement: The technology facilitates the precise insertion of new genes, such as strong promoters or genes from other pathways, into the S. hofunensis chromosome. mdpi.com This is key for promoter engineering and for introducing genes to create novel analogues.
Activation of Silent Gene Clusters: Many Streptomyces genomes contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. CRISPR-based technologies, such as CRISPR activation (CRISPRa), can be used to turn on the expression of these silent clusters, potentially leading to the discovery of new bioactive compounds from S. hofunensis. mdpi.com
Multiplex Genome Editing: CRISPR/Cas systems can be designed to target multiple genes simultaneously, enabling the rapid construction of complex engineered strains with multiple genetic modifications for optimized this compound production. mdpi.com
The table below summarizes the potential applications of CRISPR/Cas technology in the genetic engineering of S. hofunensis for this compound research.
| CRISPR/Cas Application | Specific Technique | Objective | Potential Impact on this compound Research |
| Gene Deletion | CRISPR/Cas9-mediated homologous recombination | To knock out competing biosynthetic pathways or repressor genes. | Increased yield of this compound. |
| Gene Insertion | CRISPR/Cas9-mediated knock-in | To insert strong promoters upstream of key biosynthetic genes. | Enhanced production of this compound. |
| Transcriptional Regulation | CRISPR interference (CRISPRi) or CRISPR activation (CRISPRa) | To down-regulate or up-regulate the expression of specific genes without altering the DNA sequence. | Fine-tuning of the metabolic network for optimized production. Activation of silent gene clusters. |
| Base Editing | Cytidine or adenine (B156593) base editors | To introduce specific point mutations in biosynthetic genes. | Generation of novel this compound analogues with altered properties. |
Preclinical Efficacy Studies of Seldomycin Non Human Models
In Vitro Antimicrobial Spectrum and Potency against Bacterial Pathogens
In vitro studies are fundamental to determine the range of bacterial species susceptible to an antibiotic and the concentration required to inhibit or kill them. Methods such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, as well as disk diffusion and broth dilution methods, are commonly employed for this purpose. researchgate.netwoah.orgmdpi.com
Seldomycin factor 1 has been reported to possess a broad spectrum of antimicrobial activity. medchemexpress.comstanford.eduvulcanchem.com Early research on the seldomycins complex, which includes this compound factors 1, 2, 3, and 5, isolated from Streptomyces hofunensis, indicated that this compound factor 5 exhibited the strongest antimicrobial activity in vitro against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net
While specific, detailed MIC data tables for this compound factor 1 against a wide panel of contemporary bacterial pathogens were not extensively found in recent literature, the general classification as a broad-spectrum aminoglycoside suggests activity against many aerobic Gram-negative bacilli and some activity against staphylococci. nih.govmsdmanuals.com The activity of aminoglycosides is generally considered concentration-dependent, with optimal bactericidal activity achieved at concentrations significantly exceeding the MIC. stanford.edu
Evaluation of this compound Activity in Bacterial Biofilm Models
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which provides significant protection against antibiotics and host immune responses, contributing to persistent infections. frontiersin.orgjst.go.jpibecbarcelona.euresearchgate.net Evaluating the activity of antimicrobial agents against bacteria in a biofilm state is therefore a critical aspect of preclinical assessment.
Methods for assessing anti-biofilm activity include measuring the inhibition of biofilm formation and the eradication of established biofilms, often using techniques like crystal violet staining or metabolic activity assays in microtiter plates. nih.gov
Efficacy Studies in Non-Human In Vivo Infection Models
In vivo studies using non-human animal models are essential to evaluate the efficacy of an antimicrobial compound within a living system, considering factors such as pharmacokinetics, tissue distribution, and the complex interplay between the host immune system and the pathogen. msdmanuals.comnih.govnih.govfrontiersin.orgmdpi.complos.orgfrontiersin.orgnih.govfrontiersin.org Common animal models include mice, rats, and other species, depending on the specific infection being studied. mdpi.complos.orgfrontiersin.orgnih.gov
Early research on the seldomycins complex included in vivo efficacy studies. This compound factor 5 was reported to be the most active factor both in vitro and in vivo. nih.govresearchgate.netresearchgate.net An effective dose (ED50) range of 7.5-15 mg/kg via intravenous administration was reported for this compound factor 5 in a mouse abdominal infection model.
Environmental Ecology and Dissemination of Seldomycin and Resistance
Occurrence and Persistence of Seldomycin in Environmental Compartments
The primary routes for the introduction of aminoglycosides into the environment are through the excretion of unmetabolized drugs from humans and animals, and the subsequent application of manure and sewage sludge to agricultural lands. d-nb.info Given the use of aminoglycosides in both human and veterinary medicine, it is plausible that this compound could be introduced into the environment through these pathways. nih.gov
Impact of this compound on Environmental Microbial Communities
The introduction of antibiotics into the environment can exert selective pressure on microbial communities, altering their structure and function. While studies focusing specifically on this compound are lacking, research on other aminoglycosides and antibiotics in general indicates potential impacts.
Surveillance and Tracking of this compound Resistance Genes in Environmental Reservoirs (e.g., soil, water)
The presence of antibiotics in the environment is a key driver for the selection and dissemination of antibiotic resistance genes (ARGs). Environmental compartments, particularly soil and water, are now recognized as significant reservoirs of ARGs.
Surveillance studies have consistently detected a wide array of ARGs in various environmental samples, including those conferring resistance to aminoglycosides. medrxiv.org For example, a study of sludge from Norwegian drinking water treatment plants found bacteria resistant to aminoglycosides at 18 out of 23 sampled locations. frontiersin.org While the prevalence of specific aminoglycoside resistance genes like aac(6')-Ib, aph(3')-II, and aph(3')-III was relatively low in the resistant isolates from this study, their presence in diverse bacterial genera suggests a widespread distribution. frontiersin.org
Wastewater is a major conduit for the release of ARGs into the environment. medrxiv.org Studies have identified various aminoglycoside resistance genes in both municipal and hospital wastewater. ehemj.com Research in South American wastewater treatment plants revealed a high prevalence of genes conferring resistance to aminoglycosides, with aph(3'')-Ib and aph(6)-Id being widely distributed. medrxiv.org The co-occurrence of resistance genes for different antibiotic classes, including aminoglycosides and β-lactams, has also been observed in both clinical and environmental isolates, highlighting the potential for the development of multidrug resistance. mdpi.com
The table below summarizes some of the aminoglycoside resistance genes detected in environmental surveillance studies.
| Aminoglycoside Resistance Gene | Environment Sampled | Location of Study | Reference |
| aac(6')-Ib | Drinking Water Sludge | Norway | nih.govfrontiersin.org |
| aph(3')-II | Drinking Water Sludge | Norway | nih.govfrontiersin.org |
| aph(3')-III | Drinking Water Sludge | Norway | nih.govfrontiersin.org |
| aph(3'')-Ib | Wastewater Treatment Plant Sludge | South America | medrxiv.org |
| aph(6)-Id | Wastewater Treatment Plant Sludge | South America | medrxiv.org |
| aac(3)-IIa | Hospital and Municipal Wastewater | Not Specified | ehemj.com |
| aadA5 | Clinical and Environmental Isolates | Sudan | mdpi.com |
| rmtB | Clinical and Environmental Isolates | Sudan | mdpi.com |
Interplay Between this compound and Microbial Quorum Sensing in Environmental Contexts
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. This system regulates various processes, including biofilm formation and the production of virulence factors. Emerging research indicates that sub-lethal concentrations of antibiotics, including aminoglycosides, can interfere with bacterial QS.
The interplay between aminoglycosides and QS is a complex phenomenon. For instance, while some studies show that aminoglycosides can inhibit QS-regulated functions, others suggest that the response can be species- and context-dependent. frontiersin.org The ability of aminoglycosides to modulate QS at concentrations that may be found in the environment highlights a subtle but potentially significant ecological impact, influencing microbial community dynamics and the expression of traits relevant to pathogenicity and resistance. mdpi.comscielo.br
Advanced Analytical and Research Methodologies in Seldomycin Studies
Advanced Spectroscopic Techniques for Structural Analysis of Seldomycin and Derivatives
The precise structural characterization of this compound and its derivatives is fundamental to understanding its biological activity. Advanced spectroscopic techniques are indispensable tools for this purpose, providing detailed insights into the molecular architecture of these complex aminoglycosides. solubilityofthings.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been a cornerstone in determining the structure of this compound factors. capes.gov.brjst.go.jp For instance, the structures of this compound factors 1 and 2 were determined through the analysis of their chemical degradation products and spectral properties. jst.go.jp NMR provides detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is crucial for distinguishing between the various factors within the this compound complex. solubilityofthings.comnumberanalytics.com
Mass spectrometry (MS) is another powerful technique used in the structural elucidation of this compound. solubilityofthings.comnumberanalytics.com It provides highly accurate molecular weight information and fragmentation patterns that help in identifying the different components of the this compound complex and their structural modifications. chalmers.se Techniques like gas chromatography-mass spectrometry (GC-MS) of trimethylsilyl (B98337) derivatives have been particularly useful for analyzing the carbohydrate components of these antibiotics. chalmers.sescirp.orgcore.ac.uk The fragmentation patterns observed in MS can reveal the sequence and linkage of the sugar moieties and the nature of the aglycone. chalmers.sescirp.org For example, mass spectral evidence was crucial in suggesting the most probable structure for this compound factor 3. jst.go.jp
Infrared (IR) spectroscopy complements NMR and MS by providing information about the functional groups present in the molecule. solubilityofthings.comnumberanalytics.com The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum acts as a molecular "fingerprint," helping to identify specific chemical bonds and functional groups within the this compound structure. solubilityofthings.com
Table 1: Spectroscopic Techniques in this compound Analysis
| Technique | Application in this compound Studies | Key Findings |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the 3D structure and stereochemistry of this compound factors and their derivatives. solubilityofthings.comnumberanalytics.com | Determined the structures of this compound factors 1 and 2. jst.go.jp Provided detailed information on atom connectivity. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for component identification. solubilityofthings.comnumberanalytics.com | Suggested the probable structure of this compound factor 3. jst.go.jp Enabled analysis of carbohydrate components through GC-MS of derivatives. chalmers.sescirp.orgcore.ac.uk |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the this compound molecule. solubilityofthings.comnumberanalytics.com | Provides a "fingerprint" spectrum for identifying specific chemical bonds. solubilityofthings.com |
Proteomic and Metabolomic Approaches to Elucidate this compound Action and Resistance
Understanding the mechanisms of action and resistance to this compound at a molecular level is crucial for its effective use and for developing strategies to combat resistance. Proteomic and metabolomic approaches offer a global view of the cellular responses to antibiotic treatment. nih.govfrontiersin.org
Proteomics, the large-scale study of proteins, can identify changes in protein expression in bacteria upon exposure to this compound. nih.govnih.gov This can reveal the cellular pathways affected by the antibiotic. For instance, an accumulation of envelope protein precursors could indicate that this compound dissipates the proton motive force across the bacterial membrane. nih.gov Two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry is a common proteomic workflow used to separate and identify proteins whose expression levels change in response to antibiotic stress. nih.govnih.gov This approach can help in validating the primary target of the antibiotic and in understanding the broader physiological impact on the bacterial cell. nih.govchalmers.se
Metabolomics, the comprehensive analysis of metabolites in a biological system, provides a snapshot of the metabolic state of bacteria and how it is perturbed by this compound. frontiersin.orgnih.gov The emergence of antimicrobial resistance is often associated with metabolic alterations in bacteria. nih.govmdpi.com By profiling changes in the metabolome, researchers can identify metabolic pathways that are crucial for bacterial survival in the presence of the antibiotic and those that are involved in resistance mechanisms. nih.govembopress.org For example, studies on other antibiotics have shown that resistance can be linked to shifts in central carbon and energy metabolism. embopress.org Such insights can lead to the discovery of novel drug targets for therapies that could re-sensitize resistant pathogens. nih.gov
Chemogenomic Profiling for Identifying this compound Molecular Targets and Off-Targets
Chemogenomic profiling is a powerful strategy for systematically identifying the molecular targets of a drug and potential off-target effects. nih.govnih.gov This approach involves screening a collection of gene-knockout or knockdown strains for changes in fitness when treated with the compound of interest. nih.gov For aminoglycosides like this compound, this can provide unbiased insights into their mechanism of action.
By analyzing the fitness of a library of bacterial gene-deletion mutants in the presence of this compound, researchers can identify genes whose absence confers either increased sensitivity or resistance to the antibiotic. nih.gov Genes that, when deleted, lead to increased sensitivity are likely involved in pathways that are either targeted by the drug or that help the cell to cope with the drug-induced stress. Conversely, genes whose deletion leads to resistance may be involved in drug uptake or activation.
Computational approaches like INDIGO (INferring Drug Interactions using chemo-Genomics and Orthology) utilize chemogenomic data to predict drug interactions and can be applied to understand the effects of aminoglycosides. nih.govembopress.org These models can identify genes and pathways that are predictive of an antibiotic's effect. embopress.org While specific chemogenomic screens for this compound are not extensively documented in the provided results, the principles have been successfully applied to other aminoglycosides to understand their interaction with the ribosome and to identify resistance determinants. researchgate.netasm.org Such studies have confirmed the ribosome as the primary target for many aminoglycosides and have identified various resistance mechanisms. researchgate.net
High-Throughput Screening Platforms for Discovering this compound Potentiators or Resistance Inhibitors
The increasing prevalence of antibiotic resistance necessitates the discovery of new strategies to maintain the efficacy of existing antibiotics like this compound. High-throughput screening (HTS) platforms are essential for rapidly screening large libraries of chemical compounds to identify molecules that can potentiate the activity of this compound or inhibit resistance mechanisms. eloxxpharma.comresearchgate.net
HTS assays can be designed to identify compounds that, when used in combination with this compound, result in a synergistic killing of bacteria. researchgate.net For example, a screen could measure bacterial growth in the presence of a sub-inhibitory concentration of this compound and a library of small molecules. researchgate.net Hits from such a screen would be compounds that enhance the antibacterial effect of this compound. This approach has been used to identify potentiators for other aminoglycosides, such as tavaborole, which was found to act synergistically with tobramycin (B1681333) and amikacin (B45834) against E. coli. researchgate.net
Another application of HTS is to discover inhibitors of aminoglycoside resistance mechanisms. The most common form of resistance is through the action of aminoglycoside-modifying enzymes (AMEs). nih.gov HTS can be used to screen for small molecules that inhibit these enzymes, thereby restoring the susceptibility of resistant bacteria to this compound. nih.gov Similarly, screens can be developed to find inhibitors of other resistance mechanisms, such as efflux pumps. nih.gov
Q & A
Basic: How can I formulate a rigorous research question for studying Seldomycin's mechanism of action?
Methodological Answer:
Begin by framing the question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome). For example:
- Problem: Antibiotic resistance in Gram-negative bacteria.
- Intervention: this compound's binding affinity to ribosomal subunits.
- Comparison: Existing aminoglycosides (e.g., gentamicin).
- Outcome: Quantify inhibition efficiency via MIC (Minimum Inhibitory Concentration).
Refine the question iteratively through literature review to ensure novelty and avoid redundancy. Use tools like PubMed and EMBASE for systematic searches, filtering studies by keywords (e.g., "this compound ribosome binding," "aminoglycoside resistance") .
Basic: What experimental design considerations are critical for initial in vitro bioactivity assays of this compound?
Methodological Answer:
- Controls: Include positive controls (e.g., gentamicin) and negative controls (solvent-only groups).
- Concentration Ranges: Use logarithmic dilution series (e.g., 0.1–100 µg/mL) to determine MIC.
- Replicates: Perform triplicate experiments to assess reproducibility.
- Data Collection: Document raw absorbance/fluorescence values for growth inhibition, not just derived percentages. Use statistical software (e.g., GraphPad Prism) for dose-response curves and IC50 calculations .
Advanced: How can I resolve contradictions in this compound's reported efficacy across different bacterial strains?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies, stratifying by bacterial species, growth phase, and resistance markers (e.g., presence of AAC(6')-Iy acetyltransferase).
- Sensitivity Analysis: Test this compound under varying pH, temperature, and ion concentrations to identify confounding factors.
- Mechanistic Studies: Use cryo-EM or NMR to compare ribosomal binding conformations in resistant vs. susceptible strains. Address discrepancies by publishing negative results to enhance transparency .
Advanced: What statistical methods are recommended for analyzing this compound's synergistic effects with other antibiotics?
Methodological Answer:
- Checkerboard Assay: Calculate Fractional Inhibitory Concentration Index (FICI) with 95% confidence intervals.
- Synergy Criteria: Classify FICI ≤ 0.5 as synergistic, >0.5–4 as additive, and >4 as antagonistic.
- Software Tools: Use R packages (e.g.,
synergyfinder) for high-throughput data visualization and Bayesian hierarchical modeling to account for inter-experiment variability .
Basic: How should I structure a literature review to identify gaps in this compound research?
Methodological Answer:
- Search Strategy: Combine keywords ("this compound biosynthesis," "resistance mechanisms") with Boolean operators in databases (Scopus, Web of Science).
- Inclusion/Exclusion Criteria: Filter studies by publication date (last 10 years), peer-reviewed status, and experimental models (e.g., in vitro vs. murine).
- Gap Analysis: Use citation mapping tools (e.g., VOSviewer) to visualize understudied areas, such as this compound's pharmacokinetics in biofilms .
Advanced: What methodologies optimize the detection of this compound's off-target effects in eukaryotic cells?
Methodological Answer:
- Transcriptomics: Perform RNA-seq on human cell lines (e.g., HEK293) exposed to subtoxic this compound doses. Compare differential gene expression against untreated controls.
- Proteomics: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes.
- Validation: Apply CRISPR-Cas9 knockouts of pathways implicated in off-target effects (e.g., mitochondrial translation) .
Basic: How can I ensure reproducibility in this compound purification protocols?
Methodological Answer:
- Documentation: Specify column chromatography parameters (e.g., buffer pH, gradient slope) and HPLC conditions (column type, flow rate).
- Quality Control: Include mass spectrometry for purity verification and NMR for structural confirmation.
- Data Sharing: Deposit raw chromatograms and spectra in repositories like Zenodo for peer validation .
Advanced: What interdisciplinary approaches enhance understanding of this compound's biosynthesis pathways?
Methodological Answer:
- Genome Mining: Use antiSMASH to identify gene clusters in Streptomyces spp. genomes.
- CRISPR Interference: Knock down putative regulatory genes to assess pathway modulation.
- Metabolomics: Pair LC-MS with isotopic labeling to trace precursor incorporation into this compound .
Basic: What ethical guidelines apply to this compound research involving animal models?
Methodological Answer:
- Approval: Obtain IACUC (Institutional Animal Care and Use Committee) approval for murine infection models.
- Reporting Standards: Adhere to ARRIVE guidelines for documenting sample sizes, randomization, and humane endpoints.
- Data Integrity: Avoid selective reporting of successful trials; publish negative outcomes to reduce publication bias .
Advanced: How can machine learning predict this compound derivatives with improved pharmacokinetics?
Methodological Answer:
- Dataset Curation: Compile structural data (SMILES notation) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties from ChEMBL.
- Model Training: Use convolutional neural networks (CNNs) or graph neural networks (GNNs) to predict solubility and plasma protein binding.
- Validation: Synthesize top candidates and validate predictions via in vitro permeability assays (e.g., Caco-2 cell monolayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
